11-(Methylsulfanyl)undec-1-ene
Description
11-(Methylsulfanyl)undec-1-ene is an organosulfur compound characterized by a linear undecene chain (C11H22 backbone) with a methylsulfanyl (-SMe) group at the 11th carbon. This structural feature distinguishes it from simple alkenes like 1-undecene (C11H22), as the sulfur atom introduces enhanced polarity and reactivity, making it valuable in organic synthesis and materials science.
Properties
CAS No. |
67232-66-0 |
|---|---|
Molecular Formula |
C12H24S |
Molecular Weight |
200.39 g/mol |
IUPAC Name |
11-methylsulfanylundec-1-ene |
InChI |
InChI=1S/C12H24S/c1-3-4-5-6-7-8-9-10-11-12-13-2/h3H,1,4-12H2,2H3 |
InChI Key |
XVFDQJLNWOMGMZ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCCCCCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-(Methylsulfanyl)undec-1-ene typically involves the alkylation of undec-1-ene with a methylsulfanyl group. One common method is the reaction of undec-1-ene with methylthiol in the presence of a suitable catalyst, such as a Lewis acid. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 11-(Methylsulfanyl)undec-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted alkenes depending on the nucleophile used.
Scientific Research Applications
11-(Methylsulfanyl)undec-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 11-(Methylsulfanyl)undec-1-ene is primarily based on its ability to interact with biological molecules through its methylsulfanyl group. This interaction can disrupt cellular processes, leading to antimicrobial and antifungal effects. The compound may target specific enzymes or proteins, inhibiting their function and thereby exerting its biological effects.
Comparison with Similar Compounds
Key Compounds:
1-Undecene (C11H22): A terminal alkene lacking functional groups, used as a hydrocarbon intermediate in industrial processes .
Methylsulfanyl-1,2,4-triazoles : Heterocyclic compounds with a methylsulfanyl substituent, demonstrating antimicrobial activity .
11-(Methylsulfanyl)undec-1-ene : Combines a long alkyl chain with a terminal alkene and a methylsulfanyl group, enabling dual reactivity (alkene addition and sulfur-based nucleophilicity).
| Compound | Formula | Key Structural Features | Functional Groups Present |
|---|---|---|---|
| 1-Undecene | C11H22 | Linear hydrocarbon, terminal alkene | Alkene (C=C) |
| This compound | C12H22S | Alkene + methylsulfanyl at C11 | Alkene (C=C), Thioether (-SMe) |
| Methylsulfanyl-1,2,4-triazole | C3H5N3S | Heterocyclic triazole ring + -SMe | Triazole, Thioether (-SMe) |
Data Tables
Table 1: Comparative Physicochemical Properties
*Inferred from structural analogs.
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